Cas no 217479-61-3 (2-(Bromomethyl)-1,3,5-Trichloro-Benzene)

2-(ブロモメチル)-1,3,5-トリクロロベンゼンは、芳香族化合物の一種で、ベンゼン環にブロモメチル基と3つの塩素原子が結合した構造を有します。この化合物は有機合成において有用な中間体として機能し、特に医薬品や農薬の製造プロセスにおいて重要な役割を果たします。高い反応性を持つブロモメチル基は、求核置換反応やカップリング反応に適しており、多様な誘導体の合成が可能です。また、1,3,5位に配置された塩素原子は立体障害を最小限に抑えつつ、電子求引性効果を示すため、反応の選択性向上に寄与します。安定性と取り扱いの容易さも特徴です。

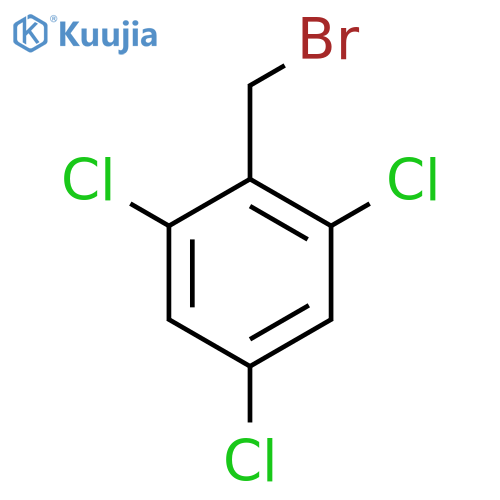

217479-61-3 structure

商品名:2-(Bromomethyl)-1,3,5-Trichloro-Benzene

2-(Bromomethyl)-1,3,5-Trichloro-Benzene 化学的及び物理的性質

名前と識別子

-

- 2,4,6-trichlorobenzyl bromide

- Benzene, 2-(bromomethyl)-1,3,5-trichloro-

- Benzene,2-(bromomethyl)-1,3,5-trichloro-

- 2-(Bromomethyl)-1,3,5-Trichloro-Benzene

-

- インチ: 1S/C7H4BrCl3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

- InChIKey: HOXSDYSZXAATIK-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CC(=CC=1Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 119

- トポロジー分子極性表面積: 0

2-(Bromomethyl)-1,3,5-Trichloro-Benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328640-5g |

2-(bromomethyl)-1,3,5-trichlorobenzene |

217479-61-3 | 95%+ | 5g |

$1674 | 2022-06-11 | |

| Chemenu | CM328640-5g |

2-(bromomethyl)-1,3,5-trichlorobenzene |

217479-61-3 | 95%+ | 5g |

$1674 | 2021-08-18 | |

| Alichem | A013027927-1g |

2,4,6-Trichlorobenzyl bromide |

217479-61-3 | 97% | 1g |

$1564.50 | 2023-09-02 | |

| Alichem | A013027927-250mg |

2,4,6-Trichlorobenzyl bromide |

217479-61-3 | 97% | 250mg |

$480.00 | 2023-09-02 | |

| Alichem | A013027927-500mg |

2,4,6-Trichlorobenzyl bromide |

217479-61-3 | 97% | 500mg |

$823.15 | 2023-09-02 | |

| Enamine | EN300-1898368-10.0g |

2-(bromomethyl)-1,3,5-trichlorobenzene |

217479-61-3 | 95% | 10g |

$3191.0 | 2023-05-25 | |

| Enamine | EN300-1898368-1.0g |

2-(bromomethyl)-1,3,5-trichlorobenzene |

217479-61-3 | 95% | 1g |

$743.0 | 2023-05-25 | |

| Enamine | EN300-1898368-5.0g |

2-(bromomethyl)-1,3,5-trichlorobenzene |

217479-61-3 | 95% | 5g |

$2152.0 | 2023-05-25 | |

| A2B Chem LLC | AX94451-50mg |

Benzene, 2-(bromomethyl)-1,3,5-trichloro- |

217479-61-3 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| A2B Chem LLC | AX94451-500mg |

Benzene, 2-(bromomethyl)-1,3,5-trichloro- |

217479-61-3 | 95% | 500mg |

$645.00 | 2024-04-20 |

2-(Bromomethyl)-1,3,5-Trichloro-Benzene 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

217479-61-3 (2-(Bromomethyl)-1,3,5-Trichloro-Benzene) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量